REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6]([O:8]CC)=O)[C:3]([C:11]([O:13]CC)=O)=[CH:2]1.[O-][CH2:17]C.[Na+].C(OCC)(=O)C.S(=O)(=O)(O)O>O>[CH:5]1[S:1][CH:2]=[C:3]2[C:11](=[O:13])[CH2:17][C:6](=[O:8])[C:4]=12 |f:1.2|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C(=C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added through syringe pump over one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further heated for a few hours
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at this temperature for one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
C=1SC=C2C1C(CC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |